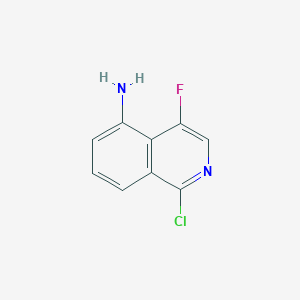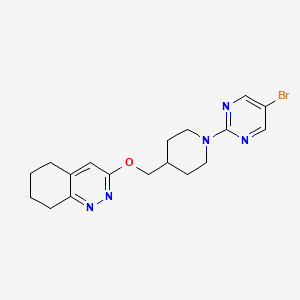![molecular formula C13H23NO4 B2522494 Tert-butil (4aR,7aR)-4a-(hidroximetil)-2,3,4,5,7,7a-hexahidropirano[2,3-c]pirrol-6-carboxilato CAS No. 2490322-85-3](/img/structure/B2522494.png)
Tert-butil (4aR,7aR)-4a-(hidroximetil)-2,3,4,5,7,7a-hexahidropirano[2,3-c]pirrol-6-carboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Biológica y Precursor de Productos Naturales
La síntesis de EN300-27122492 produce un precursor potencial para productos naturales biológicamente activos. Específicamente, sirve como un bloque de construcción para compuestos como Indiacen A e Indiacen B. Estos productos naturales tienen diversas actividades farmacológicas, incluidas efectos anticancerígenos, antiinflamatorios, antinociceptivos, antipsicóticos, analgésicos, citotóxicos e inhibidores de la 5-lipooxigenasa . La estructura única del compuesto contribuye a su relevancia biológica.
Derivados de Formilindol
EN300-27122492: pertenece a la clase de derivados de 3-formilindol que contienen un grupo alquino, enino o dieno en la posición 4. Tales derivados sirven como andamios valiosos en la síntesis de compuestos biológicamente activos. Los investigadores han aislado estos derivados de plantas, bacterias y hongos. La síntesis del compuesto a partir de materiales de partida disponibles comercialmente proporciona una alternativa eficiente a los métodos existentes, superando las limitaciones relacionadas con reactivos costosos y baja selectividad .
Derivados de Prenilindol
Los productos intermedios en la vía sintética de EN300-27122492 son útiles para crear derivados naturales de prenilindol. Estos derivados, incluidos Indiacens A y B, exhiben actividades biológicas prometedoras. Los investigadores han explorado su potencial en el tratamiento del cáncer, la gestión de la inflamación y el alivio del dolor. La colocación estratégica de grupos funcionales del compuesto permite modificaciones y optimizaciones adicionales .
Diversidad Estructural y Descubrimiento de Fármacos
El andamio único de hexahidropirano[2,3-c]pirrol en EN300-27122492 contribuye a su diversidad estructural. Los investigadores pueden explorar modificaciones alrededor de esta estructura central para desarrollar compuestos novedosos con propiedades farmacológicas específicas. Al estudiar las interacciones del compuesto con los objetivos biológicos, los científicos pueden identificar nuevas pistas para fármacos u optimizar los candidatos a fármacos existentes .
Cristalografía y Estudios Estructurales
Los investigadores pueden realizar estudios de difracción de rayos X en EN300-27122492 y sus derivados para determinar sus estructuras tridimensionales precisas. La comprensión de la disposición de los átomos dentro de la molécula proporciona información sobre su reactividad, modos de unión y posibles interacciones con los receptores biológicos. Esta información estructural es crucial para el diseño y la optimización racionales de fármacos .
Ciencia de Materiales y Funcionalización
Más allá de sus aplicaciones biológicas, EN300-27122492 podría encontrar utilidad en la ciencia de los materiales. Los investigadores pueden explorar su funcionalización uniendo grupos específicos al andamio de hexahidropirano[2,3-c]pirrol. Al adaptar sus propiedades, como la solubilidad, la estabilidad o el comportamiento electrónico, los científicos pueden desarrollar materiales novedosos para sensores, catalizadores u otras aplicaciones .
Propiedades
IUPAC Name |
tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-7-10-13(8-14,9-15)5-4-6-17-10/h10,15H,4-9H2,1-3H3/t10-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNBLVWHMABNJN-GXFFZTMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)(CCCO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@](C1)(CCCO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[7-[(4-ethylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2522411.png)
![ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2522413.png)

![2-(benzylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B2522415.png)

![2-[(3,4-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2522421.png)
![1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2522422.png)

![N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B2522426.png)
![N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide](/img/structure/B2522428.png)




